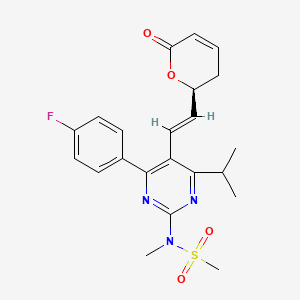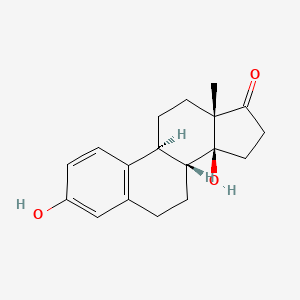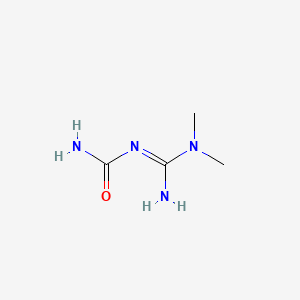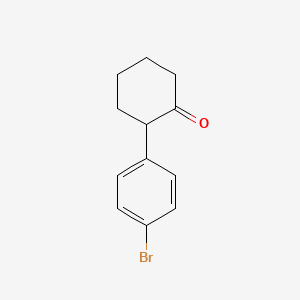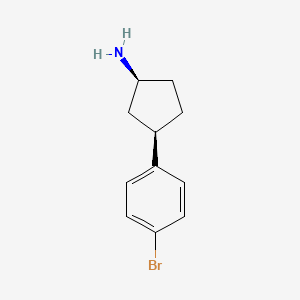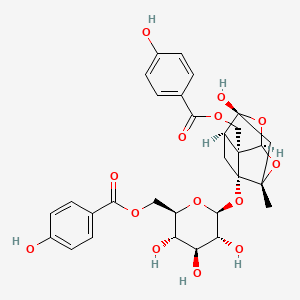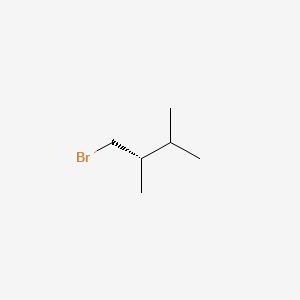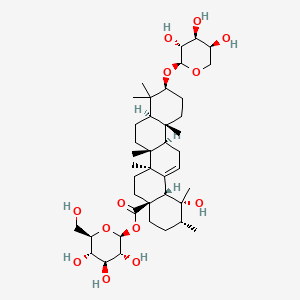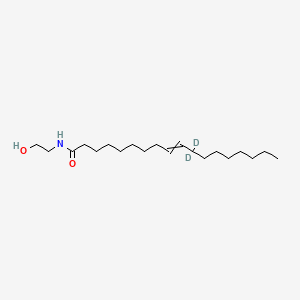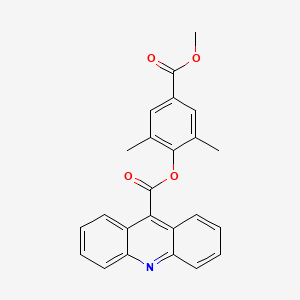
4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H19NO4 and its molecular weight is 385.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of acridine derivatives, such as 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate, is DNA . Acridine derivatives intercalate into the DNA structure, which can disrupt various biological processes involving DNA and related enzymes .
Mode of Action
The mode of action of acridine derivatives is primarily through DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation, driven by charge transfer and π-stacking interactions, causes the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA structure due to the intercalation of acridine derivatives can affect various biochemical pathways. It can inhibit the replication and transcription processes, thereby disrupting the normal functioning of cells . .
Pharmacokinetics
The solubility of the compound in various solvents such as chloroform, ethyl acetate, and methanol is slightly mentioned , which could influence its bioavailability.
Result of Action
The result of the action of 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate is the disruption of normal cellular processes due to the unwinding of the DNA structure . This can lead to cell death, making acridine derivatives potential therapeutic agents for various disorders .
Propiedades
IUPAC Name |
(4-methoxycarbonyl-2,6-dimethylphenyl) acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHCXDGBDELMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
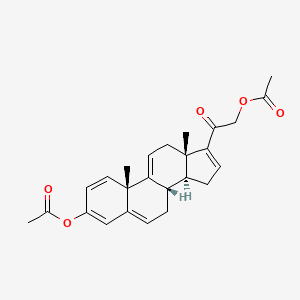
![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

![3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid](/img/structure/B568912.png)
